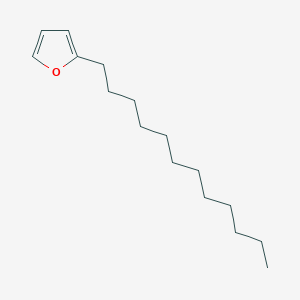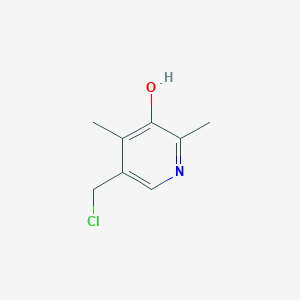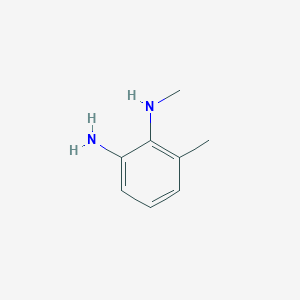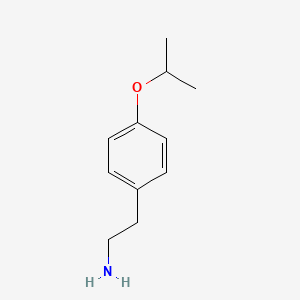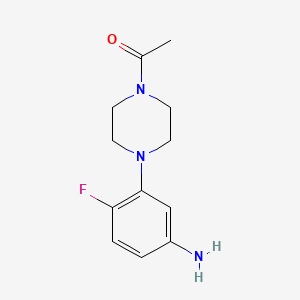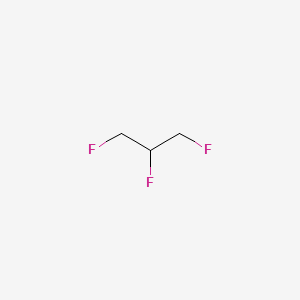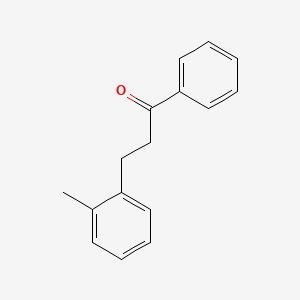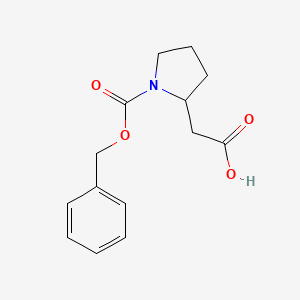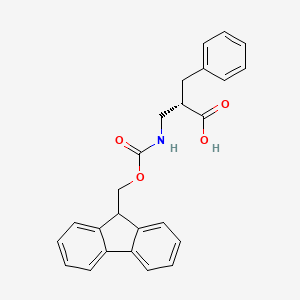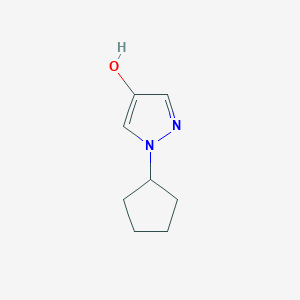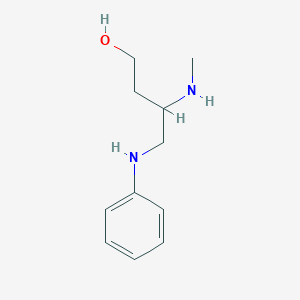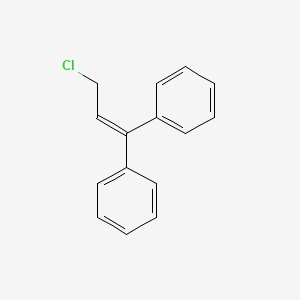
3-Chloro-1,1-diphenylpropene
Overview
Description
Synthesis Analysis
A straightforward approach to synthesizing 1,1-diphenylpropene involves the Fe(acac)₃-catalyzed cross-coupling of (E)- and (Z)-1,3-dichloropropenes with phenylmagnesium bromide . This method provides access to both geometric isomers of 1,1-diphenylpropene.
Physical And Chemical Properties Analysis
Scientific Research Applications
Flash Photolysis of Dichlorodiphenylpropane
- Study Focus : Investigating the generation of a stabilized γ-chloropropyl cation and its subsequent transformation into a propenyl cation (Miranda et al., 1998).
Photoinduced Nucleophilic Addition
- Study Focus : Examining the photoamination of 1,1-diphenylpropene, a related compound, in the presence of p-dicyanobenzene (Yamashita et al., 1991).
Preparation of Carbonyltungsten(0) Complexes
- Study Focus : Synthesizing complexes with 2-chloro-3,3-diphenyl-1-(2,4,6-tri-tert-butylphenyl)-1,3-diphosphapropene as a ligand for carbonyltungsten(0) (Ito & Yoshifuji, 2001).
Synthesis and Applications in Heterocyclic Chemistry
- Study Focus : Developing synthetic building blocks for acyclic and heterocyclic compounds (Haake & Schümmelfeder, 1991).
Laser Flash Photolysis Studies
- Study Focus : Investigating one- versus two-photon reaction pathways in the photolysis of 1,3-dichloro-1,3-diphenylpropane (Miranda et al., 1997).
Stoichiometric Hydrogenation by Hydridocobalt Tetracarbonyl
- Study Focus : Examining the relative rates of hydrogenation of various substituted phenyl alkenes (Roth & Wiseman, 1981).
properties
IUPAC Name |
(3-chloro-1-phenylprop-1-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOVXZPDHLKNAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512395 | |
| Record name | 1,1'-(3-Chloroprop-1-ene-1,1-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1,1-diphenylpropene | |
CAS RN |
24626-27-5 | |
| Record name | 1,1'-(3-Chloroprop-1-ene-1,1-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

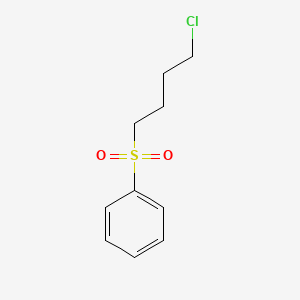
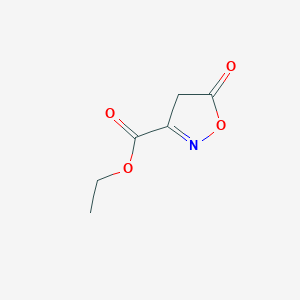
![Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one](/img/structure/B1611555.png)
